molecular formula C11H10N2O B15258182 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde

3-(1-methyl-1H-imidazol-5-yl)benzaldehyde

Cat. No.: B15258182
M. Wt: 186.21 g/mol
InChI Key: XEANPZNZLCNFJL-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-5-yl)benzaldehyde ( 1236364-62-7) is a benzaldehyde derivative featuring a 1-methyl-1H-imidazol-5-yl substituent. With the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol, this compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . The structure incorporates both an aldehyde group, which acts as a reactive handle for condensation and nucleophilic addition reactions, and a methylated imidazole ring, a privileged scaffold in biochemistry . This compound is primarily used in research and development as a key intermediate for the construction of more complex molecules. Its synthetic utility is demonstrated by its role as a precursor in the synthesis of other chemical entities, such as Methyl 3-(1-methyl-1H-imidazol-5-yl)benzoate . Researchers leverage its structure to create novel compounds for various applications. As a central intermediate, it facilitates exploration into new chemical spaces, particularly in the development of heterocyclic compounds. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)benzaldehyde

InChI

InChI=1S/C11H10N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-8H,1H3

InChI Key

XEANPZNZLCNFJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde typically involves the reaction of 1-methyl-1H-imidazole with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction, followed by the addition of formaldehyde to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

    Oxidation: 3-(1-methyl-1H-imidazol-5-yl)benzoic acid.

    Reduction: 3-(1-methyl-1H-imidazol-5-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The aldehyde group can also undergo reactions that modify the compound’s activity and interactions .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Several structurally related compounds differ in substitution patterns or heterocyclic systems:

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Features
3-(1-Methyl-1H-imidazol-5-yl)benzaldehyde Benzaldehyde + 1-methylimidazole (meta) C₁₁H₁₀N₂O 186.21 Aldehyde functional group; potential for Schiff base formation
4-(1H-Imidazol-5-yl)benzaldehyde Benzaldehyde + imidazole (para) C₁₀H₈N₂O 172.17 Para-substituted imidazole; lacks methyl group, altering electronic effects
4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde Benzaldehyde + 1-methylimidazole (para) C₁₁H₁₀N₂O 186.21 Positional isomer of the target compound; para substitution may influence reactivity
1-Benzyl-1H-imidazole-5-carboxaldehyde Imidazole + benzyl group (N1) + aldehyde C₁₁H₁₀N₂O 186.21 Aldehyde directly attached to imidazole; benzyl group enhances lipophilicity

Key Observations :

  • Positional isomerism (meta vs. para substitution) significantly impacts electronic properties. Meta-substituted derivatives may exhibit different dipole moments and steric hindrance compared to para analogs, influencing binding interactions in biological systems .
  • Substituent effects: The methyl group on the imidazole nitrogen in this compound enhances stability by reducing imidazole ring basicity compared to non-methylated analogs like 4-(1H-imidazol-5-yl)benzaldehyde .
Comparison with Indole-Imidazole Hybrids

Compounds such as 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) and 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) () share structural motifs but differ in core scaffolds:

Property This compound Indole-Imidazole Hybrids (e.g., Compound 47)
Core Structure Benzaldehyde + imidazole Indole + imidazole
Functional Groups Aldehyde Chloro, methoxy, or bromo substituents
Melting Point Not reported 179–202°C (varies with substituents)
Synthetic Complexity Likely straightforward Multi-step synthesis requiring indole-carbaldehyde precursors

Key Observations :

  • Indole-imidazole hybrids exhibit higher molecular weights (e.g., 345–389 g/mol) and distinct pharmacophoric features, making them more suited for biological targeting (e.g., kinase inhibition) .
  • The aldehyde group in this compound offers reactivity for condensation reactions, whereas indole derivatives prioritize halogen or methoxy groups for electronic modulation .
Physicochemical and Spectroscopic Properties

Limited data exist for this compound, but comparisons can be drawn from analogs:

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) HRMS (m/z)
This compound Not reported Expected aromatic peaks [M+H]⁺: 187.1 (calc.)
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) 2920 (C-H), 1650 (C=N) 7.2–8.1 (aromatic H) 457.08 (obs.)
3-(1-Benzyl-1H-imidazol-5-yl)-5-methoxy-1H-indole (49) 2830 (OCH₃), 1610 (C=N) 3.8 (OCH₃), 6.9–7.8 (aromatic H) 317.14 (obs.)

Key Observations :

  • Imidazole-containing compounds typically show IR absorption near 1600–1650 cm⁻¹ (C=N stretching) and 2800–3100 cm⁻¹ (C-H stretching) .
  • ¹H NMR signals for the methyl group on imidazole appear near 3.6–3.8 ppm , while aromatic protons resonate at 6.8–8.1 ppm depending on substitution .

Q & A

Q. Critical Parameters :

  • Catalyst/Base : K₂CO₃ or NaH for deprotonation .
  • Temperature : 60–80°C ensures optimal cyclization .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

Q. Key Factors :

  • Solvent Effects : Polar solvents (e.g., ethanol) stabilize transition states .
  • Catalysts : Acidic conditions (e.g., HCl) accelerate imine formation .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question
Optimization involves Design of Experiments (DoE) and kinetic analysis :

DoE Variables : Temperature, solvent polarity, and reagent stoichiometry.

Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. Case Study :

  • Solvent Screening : Switching from DMF to DMSO increased yield by 15% due to better TosMIC solubility .
  • Catalyst Loading : 1.2 eq. of K₂CO₃ minimized side reactions (e.g., over-alkylation) .

What computational methods predict the reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking are pivotal:

  • DFT Applications :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Optimize geometry using B3LYP/6-31G * basis sets .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Example : Docking of benzaldehyde derivatives into tubulin’s active site revealed binding affinities correlated with anti-cancer activity .

How are structure-activity relationships (SAR) explored for this compound in medicinal chemistry?

Advanced Research Question
SAR studies focus on imidazole ring modifications and substituent effects :

Imidazole Methyl Group : The 1-methyl group enhances metabolic stability by reducing CYP450 oxidation .

Aldehyde Substitution : Electron-withdrawing groups (e.g., -NO₂) at the para position increase electrophilicity .

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